molecular formula C10H13NO3 B13566954 Methyl 2-amino-3-methoxy-6-methylbenzoate

Methyl 2-amino-3-methoxy-6-methylbenzoate

Cat. No.: B13566954
M. Wt: 195.21 g/mol
InChI Key: AAWAHUPPGAWAKG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methoxy-6-methylbenzoate is a substituted benzoate ester featuring an amino group at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-amino-3-methoxy-6-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-5-7(13-2)9(11)8(6)10(12)14-3/h4-5H,11H2,1-3H3

InChI Key

AAWAHUPPGAWAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methoxy-6-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxy-6-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity.

Comparison with Similar Compounds

Methyl 2-amino-3-methylbenzoate (Similarity: 0.98)

  • This analog is less polar, impacting solubility in polar solvents compared to the target compound .

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8)

  • The bromine atom at the 2-position introduces steric bulk and enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). This halogenation enhances utility in synthesizing bioactive molecules but increases molecular weight (260.08 g/mol vs. ~195.22 g/mol for the target compound) .

4-Amino-3-(methoxycarbonyl)benzoic Acid (CAS: 63746-12-3)

  • The carboxylic acid group at the 1-position increases acidity (pKa ~2–3) compared to the methyl ester in the target compound. This structural difference makes it more suitable for pH-sensitive drug formulations .

Physical and Chemical Properties

  • Boiling Point : Methyl esters of benzoic acid derivatives typically exhibit boiling points between 250–300°C, influenced by substituent polarity .
  • Solubility: The methoxy and amino groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like Methyl 2-amino-3-methylbenzoate .
  • Stability : The electron-donating methoxy group may reduce susceptibility to hydrolysis relative to esters with electron-withdrawing substituents .

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